molecular formula C10H14ClNO2 B6164791 3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride CAS No. 861051-08-3

3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride

Cat. No.: B6164791
CAS No.: 861051-08-3
M. Wt: 215.7
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Description

3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride typically involves the condensation of 4-hydroxybenzaldehyde with an appropriate amine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.

Scientific Research Applications

3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyphenyl groups play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone): Known for its use in the food and fragrance industry.

    3-Amino-4-(4-hydroxyphenyl)butanoic acid: Another compound with similar structural features but different functional groups.

Uniqueness

3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

861051-08-3

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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